molecular formula C10H16N4O10 B605321 (2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid CAS No. 29659-38-9

(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

Cat. No.: B605321
CAS No.: 29659-38-9
M. Wt: 352.26
InChI Key: DCFWIZFONLVPKL-JPOZLJPYSA-N
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Description

The compound (2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid is a complex chemical entity It is a combination of two distinct chemical structures: (2,5-dioxoimidazolidin-4-yl)urea and (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

Properties

CAS No.

29659-38-9

Molecular Formula

C10H16N4O10

Molecular Weight

352.26

IUPAC Name

1-(2,5-dioxoimidazolidin-4-yl)urea (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate

InChI

1S/C6H10O7.C4H6N4O3/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;5-3(10)6-1-2(9)8-4(11)7-1/h1-4,6-9,12H,(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11)/t1-,2+,3+,4-,6-;/m0./s1

InChI Key

DCFWIZFONLVPKL-JPOZLJPYSA-N

SMILES

N1C(=O)NC(C1=O)NC(=O)N.[C@H]1([C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Allantoin polygalacturonic acid

Origin of Product

United States

Preparation Methods

The synthesis of (2,5-dioxoimidazolidin-4-yl)urea typically involves the reaction of urea with glyoxal under controlled conditions. The reaction is carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. On the other hand, (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid is commonly derived from natural sources such as pectin or synthesized through the oxidation of D-galacturonic acid. Industrial production methods for these compounds involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2,5-dioxoimidazolidin-4-yl)urea: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazolidine-2,4,5-trione derivatives.

    Reduction: Reduction reactions can convert it into imidazolidine-2,4-dione derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which can lead to various biological effects.

Comparison with Similar Compounds

(2,5-dioxoimidazolidin-4-yl)urea: can be compared with other similar compounds, such as:

    Imidazolidine-2,4,5-trione: Similar in structure but lacks the urea moiety.

    Imidazolidine-2,4-dione: A reduced form of the compound with different chemical properties.

    D-galacturonic acid: The precursor for the synthesis of (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid.

The uniqueness of (2,5-dioxoimidazolidin-4-yl)urea lies in its combined structure, which imparts distinct chemical and biological properties compared to its individual components and similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Reactant of Route 2
(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

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